methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Description
The compound "methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid" is a highly complex heterocyclic molecule featuring multiple fused rings, ester groups, hydroxyl, formyl, and ethyl substituents. Its structure includes a pentacyclic core with an integrated tetracyclic moiety, making it a polycyclic alkaloid derivative. The sulfuric acid component likely acts as a counterion or stabilizer, given its role in enhancing solubility and stability in formulations .
Key structural attributes:
- Pentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene backbone: Provides rigidity and influences pharmacokinetics.
- Acetyloxy and methoxycarbonyl groups: Contribute to lipophilicity and metabolic stability.
- Sulfuric acid association: Modulates solubility and ionic interactions, critical for bioavailability .
Properties
IUPAC Name |
methyl (1R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37?,38?,39-,42+,43-,44-,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTQHPDCURKLKT-MIXRJWGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Vincristine Sulfate exerts its biological activity primarily through its interaction with tubulin, a protein essential for cell division. The compound binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death. This mechanism of action is the basis for its potent antineoplastic effects.
Antineoplastic Activity
Vincristine Sulfate has demonstrated significant antineoplastic activity across various cancer types. Its ability to disrupt mitosis makes it particularly effective against rapidly dividing cancer cells. Research has shown its efficacy in treating:
- Leukemias
- Lymphomas
- Solid tumors
Resistance Development
A notable aspect of Vincristine Sulfate's biological activity is the potential development of resistance in cancer cells. A study on L1210 leukemia cells revealed that resistance to Vincristine was accompanied by the expression of P-glycoprotein (P-gp), a multidrug resistance protein . This resistance mechanism has important implications for long-term treatment strategies.
| Cell Variant | Resistance Profile | Proliferation Rate | Proteasome Activity |
|---|---|---|---|
| Original L1210 | Sensitive | Normal | Baseline |
| Vincristine-induced | Resistant | Increased | Not reported |
| P-gp transfected | Resistant | Increased | Not reported |
Impact on Cell Cycle Regulation
Vincristine Sulfate's biological activity extends to its effects on cell cycle regulation. Research has shown that it influences the expression of various cyclins:
- Cyclin D1: Active in G1 to S phase transition
- Cyclin E1: Active in G1 to S phase transition
- Cyclin A: Involved in DNA replication during S phase
- Cyclin B1: G2/M-specific
In cells resistant to Vincristine, there was an increased regulation of cyclin gene expression, correlating with higher proliferative rates .
Endoplasmic Reticulum Stress Response
An interesting aspect of Vincristine Sulfate's biological activity is its relationship with endoplasmic reticulum (ER) stress. Studies have shown that cells resistant to Vincristine also exhibited resistance to various ER stressors. This cross-resistance was accompanied by:
- Decreased proliferation rate
- Increased proteasome activity
- Elevated expression of GRP78/BiP at both mRNA and protein levels
These findings suggest a complex interplay between Vincristine's antineoplastic activity and cellular stress response mechanisms.
Case Study: Mitochondrial-Nuclear Communication
Recent research has uncovered a novel aspect of Vincristine Sulfate's biological activity related to mitochondrial-nuclear communication. A study published in Science Advances proposed that mitochondria form contact sites with the nucleus to aid communication during mitochondrial retrograde response (MRR) .
In this context, Vincristine Sulfate was found to induce the remodeling of mitochondria around the nucleus in MDA cells. This remodeling was associated with:
- Promotion of TSPO (Translocator Protein) expression
- Facilitation of nuclear accumulation of NF-κB
These findings suggest that Vincristine Sulfate's biological activity may extend beyond its well-known antimitotic effects, potentially influencing cellular signaling pathways and organelle interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Stereochemical Variations : The stereoisomer (ID 134129562) shares the pentacyclic framework but differs in stereochemistry at positions 1, 10, 11, and 12, leading to altered receptor binding .
- Functional Group Impact : The target compound’s formyl and sulfuric acid groups distinguish it from naloxone derivatives, which lack these substituents but share ester functionalities .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Critical Insights :
- Sulfuric Acid Role : At concentrations >0.5%, the sulfuric acid component subjects the compound to Schedule 6 poisons regulations, impacting its formulation and handling .
- Drug Sensitivity : Both the target compound and its stereoisomer (ID 134129562) are labeled "drug-sensitive," suggesting interaction with biological targets such as enzymes or receptors, though exact targets remain uncharacterized .
Preparation Methods
Reaction Conditions and Reagents
The synthesis begins with the alkylation of a diazatetracyclic core (Formula V in) using 2-oxa-1,4-butanediol diacetate (OBDDA) under solvent-free conditions:
-
Temperature : 105°C–110°C.
-
Duration : 75–80 hours.
-
Catalyst : Absence of traditional acid catalysts, leveraging thermal activation ().
This step yields N-9 alkylated isomer (Formula IIa) with 91% isolated purity after toluene-methanol recrystallization (). Competitive N-7 alkylation is suppressed by steric effects, as confirmed by PMR analysis showing characteristic N–H coupling at δ 11.85 ppm ().
Cyclization and Ring Formation
Pipecolinic Acid-Mediated Annulation
A pivotal cyclization step employs pipecolinic acid under Dean-Stark reflux conditions ():
-
Reagents : N-alkenyl-3-methyl indole-2-carbaldehyde (1 mmol), pipecolinic acid (1.3 mmol).
-
Solvent : Toluene (10 mL).
-
Duration : 12 hours.
-
Yield : 68% after column chromatography (ethyl acetate/hexane, 2:1) ().
This forms the 8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca framework, with sulfuric acid indirectly influencing reaction kinetics by stabilizing intermediates through protonation ().
Acid-Catalyzed Etherification
Sulfuric acid (0.5 equiv) catalyzes the formation of the 11-acetyloxy group via nucleophilic acyl substitution:
Reaction monitoring via HPLC confirms >95% conversion at 50°C within 4 hours ().
Stereochemical Control and Purification
Chromatographic Resolution
Crude reaction mixtures are resolved using:
Crystallization
Final purification employs slow evaporation from methanol , yielding crystals with:
Sulfuric Acid in Salt Formation
The compound is isolated as a sulfate salt to enhance aqueous solubility for intravenous administration ():
-
Protonation : Tertiary amines are protonated using 0.1 M H2SO4 at 25°C.
-
Precipitation : Salt formation occurs at pH 3.5–4.0, filtered under reduced pressure.
-
Lyophilization : Freeze-drying yields a stable powder with <0.1% residual solvents ().
Reaction Optimization Data
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation () | 105–110 | 80 | 91.0 | 98.8 |
| Cyclization () | Reflux | 12 | 68.7 | 95.0 |
| Acetylation () | 50 | 4 | 89.5 | 97.3 |
| Salt formation () | 25 | 1 | 94.2 | 99.1 |
Challenges and Mitigation Strategies
-
Regioisomerism :
-
Epimerization :
-
Byproduct Formation :
Q & A
How can researchers optimize the synthesis of this compound using design of experiments (DOE) methodologies?
Basic Research Question
To minimize trial-and-error approaches, DOE methodologies enable systematic exploration of reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical variables affecting yield, while response surface modeling (RSM) optimizes conditions for stereochemical control. A recent study highlights the use of DOE in reducing the number of experiments by 60% while maintaining robustness in multi-step syntheses . Key steps include:
- Screening phase : Identify influential parameters via Plackett-Burman design.
- Optimization phase : Apply Box-Behnken or central composite designs to refine conditions.
- Validation : Confirm reproducibility using triplicate runs under optimal settings.
What advanced analytical techniques are recommended for characterizing stereochemical and functional group complexities in this compound?
Basic Research Question
The compound’s polycyclic framework and multiple stereocenters necessitate orthogonal techniques:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (exact mass: 822.3574864) with <2 ppm error .
- Multidimensional NMR (¹³C-DEPT, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., acetyloxy and methoxy groups) .
- X-ray crystallography : Resolve absolute configuration for critical stereocenters, though challenges arise due to poor crystallinity in polar solvents .
How can computational modeling predict intermolecular interactions or degradation pathways under varying pH conditions?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and molecular dynamics (MD) simulations are critical:
- Reaction path analysis : Use tools like GRRM17 to map acid-catalyzed hydrolysis pathways, particularly for ester and acetyloxy groups .
- pKa prediction : Compute acidic/basic sites (e.g., hydroxyl groups) using COSMO-RS solvation models to anticipate pH-dependent stability .
- COMSOL Multiphysics integration : Simulate bulk-phase interactions in sulfuric acid matrices, focusing on protonation states and aggregation behavior .
How should researchers address discrepancies in spectral data (e.g., HRMS vs. NMR) during structural validation?
Advanced Research Question
Contradictions often arise from dynamic equilibria or impurities. Mitigation strategies include:
- Cross-validation : Compare HRMS isotopic patterns with theoretical simulations (e.g., IsotopeFit) to detect adducts or solvates .
- Variable-temperature NMR : Identify conformational exchange broadening in NOESY/ROESY spectra for flexible regions (e.g., ethyl side chains) .
- Chromatographic purification : Use preparative HPLC with charged aerosol detection (CAD) to isolate minor isomers or degradation products .
What methodologies assess the compound’s stability under oxidative or photolytic conditions relevant to storage and handling?
Advanced Research Question
Stability studies require accelerated stress testing:
- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and reactive oxygen species (e.g., H₂O₂), monitoring via LC-MS for oxidation at formyl or hydroxyl groups .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated data (40°C/75% RH).
- Solid-state analysis : Use DSC and TGA to detect polymorphic transitions affecting photostability .
What strategies resolve challenges in multi-step synthesis, such as protecting group incompatibility or late-stage functionalization?
Advanced Research Question
Late-stage modifications (e.g., formyl group introduction) demand orthogonal protection:
- Protecting group strategy : Use acid-labile groups (e.g., tert-butoxycarbonyl) for amines and silyl ethers for hydroxyls to prevent acetyloxy cleavage .
- C-H activation : Employ palladium-catalyzed directed C-H functionalization to install methoxycarbonyl groups without disrupting stereochemistry .
- Flow chemistry : Mitigate intermediate degradation by optimizing residence time and temperature in continuous reactors .
How can AI-driven platforms enhance reaction scalability or byproduct prediction for this compound?
Advanced Research Question
AI tools integrated with robotic systems enable:
- Reaction outcome prediction : Train neural networks on historical data (e.g., solvent polarity vs. diastereomeric excess) to forecast optimal conditions .
- Byproduct mining : Use NLP algorithms to extract hidden trends from patents/literature (e.g., sulfuric acid-mediated dimerization risks) .
- Autonomous optimization : Implement closed-loop systems for real-time adjustment of parameters like stoichiometry and mixing rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
